4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-5-7-11(8-6-10)18-13(16-17-14(18)19)12-4-2-3-9-15-12/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQVUPWGDBAFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with pyridine-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acidic or basic medium to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories , driven by its thiol group and triazole-pyridine scaffold:
*Reported ranges for analogous triazole-thiols.
†Quantitative data unavailable for this specific compound.
S-Alkylation
The thiol group undergoes nucleophilic displacement with alkyl halides or α-halo ketones. For example:
-
Reaction with 2-bromo-1-phenylethanone :
Reduction of S-Alkylated Products
S-Alkylated derivatives can be further reduced:
Synthetic Utility
-
The compound serves as a versatile intermediate for synthesizing bioactive molecules, including antimicrobial and anticancer agents .
-
S-Alkylation optimizes pharmacokinetic properties by enhancing lipophilicity and membrane permeability .
Stability and Reactivity
Scientific Research Applications
4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and applications.
4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-amine:
Uniqueness
4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the triazole ring and the thiol group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Biological Activity
The compound 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13N5S
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
- CAS Number : 893725-35-4
Biological Activity Overview
The biological activities of triazole-thiol derivatives have been extensively studied. The compound in focus exhibits a range of pharmacological properties:
- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate significant inhibitory effects against various bacterial strains and fungi .
- Anticancer Potential : Recent research indicates that triazole-thiol compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death . For instance, synthesized derivatives have shown selective cytotoxicity against melanoma and breast cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that triazole-thiol compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various triazole derivatives, including this compound, it was found that these compounds exhibited potent activity against human melanoma IGR39 cells. The MTT assay revealed a significant reduction in cell viability at concentrations as low as 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-triazole-3-thiol | IGR39 | 10 |
| Other Derivative A | MDA-MB-231 | 15 |
| Other Derivative B | Panc-1 | 20 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The mechanisms underlying the biological activities of triazole-thiol compounds are multifaceted:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for the survival of pathogens or cancer cells.
- Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key feature observed in several studies.
- Modulation of Immune Response : By affecting cytokine production and immune cell activity, these compounds may reduce inflammation and enhance the immune response against tumors.
Q & A
Q. What are the standard synthetic routes for 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclocondensation of hydrazinecarbothioamide precursors under basic conditions. For example:
- Step 1: React 4-methylphenyl isothiocyanate with pyridine-2-carbohydrazide to form a thiosemicarbazide intermediate.
- Step 2: Cyclize the intermediate in basic media (e.g., NaOH/EtOH) to yield the triazole-thiol core .
- Key variables: Reaction time (8–12 hrs), temperature (80–100°C), and solvent polarity influence yield (reported 60–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR: Confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl isomers) via aromatic proton splitting patterns .
- LC-MS: Validate molecular weight (MW = 296.37 g/mol) and detect impurities (e.g., uncyclized intermediates) .
- Elemental analysis: Ensure purity (>95%) by matching experimental and theoretical C/H/N/S values .
Q. What preliminary biological screening methods are used for this triazole-thiol?
- Antimicrobial assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Molecular docking: Predict binding affinity to targets like E. coli DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening: Use phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but may require post-synthesis purification .
- Table 1: Yield comparison under varying conditions:
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| EtOH | 80 | None | 62 |
| DMF | 100 | TBAB | 78 |
Q. How do structural modifications (e.g., S-alkylation) affect bioactivity?
- Mannich base derivatives: Introduce aminoalkyl groups to enhance water solubility and antimicrobial potency .
- S-alkylation: Alkyl halides (e.g., methyl iodide, benzyl chloride) modify lipophilicity, impacting membrane penetration .
- Key finding: Benzyl-substituted derivatives show 2–4× higher activity against C. albicans than the parent compound .
Q. What computational methods resolve contradictions in reported biological data?
- DFT studies: Compare HOMO-LUMO gaps to explain redox-mediated antibacterial mechanisms vs. steric hindrance in inactive analogs .
- ADME prediction: Use SwissADME to identify bioavailability issues (e.g., poor solubility) that may lead to false negatives in vitro .
Q. How to address discrepancies in spectroscopic data across studies?
- NMR referencing: Calibrate using internal standards (e.g., TMS) to avoid solvent/shift artifacts .
- Table 2: Comparative ¹H-NMR data (δ, ppm):
| Proton Position | Study A | Study B |
|---|---|---|
| Pyridine H-6 | 8.52 | 8.49 |
| Triazole NH | 13.21 | 13.18 |
Methodological Challenges
Q. What strategies validate the compound’s stability under biological conditions?
- pH stability assays: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hrs, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA): Assess thermal decomposition profiles (onset ~220°C) to guide storage conditions .
Q. How to design SAR studies for triazole-thiol derivatives?
- Fragment-based design: Systematically replace substituents (e.g., 4-methylphenyl → 4-Cl-phenyl) and correlate with IC₅₀ values .
- 3D-QSAR models: Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields driving antifungal activity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
